molecular formula C12H14BrN3O B3083111 Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]- CAS No. 1136244-36-4

Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]-

Cat. No. B3083111
CAS RN: 1136244-36-4
M. Wt: 296.16 g/mol
InChI Key: QNKUGGJNLLCXJE-UHFFFAOYSA-N
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Description

“Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]-” is a chemical compound with the CAS number 1136244-36-4 . It is used in research and development .

Scientific Research Applications

Synthesis of Novel Quinazolinone Derivatives Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]-, plays a role in the synthesis of novel quinazolinone derivatives. It's involved in reactions leading to the creation of hydrazono quinazolinone derivatives and their further transformation into pyrazolin-5-one derivatives of 3H-quinazolin-4-one. These compounds are characterized by various spectroscopic methods, highlighting their potential in synthetic organic chemistry (Saleh et al., 2003).

Antihistaminic Agent Synthesis This compound also facilitates the synthesis of novel quinazolin-4(3H)-ones, which demonstrate significant H1-antihistaminic activity. The synthetic route involves the nucleophilic substitution of a precursor with various amines. The resultant compounds show promising results in protecting animals from histamine-induced bronchospasm, marking their potential as new antihistaminic agents (Alagarsamy et al., 2012).

Pharmacological Potential A study highlighted the synthesis and characterization of novel 2-phenyl-3-[2-(substituted amino) ethylamino] quinazolin-4(3H)-ones, indicating their potential as H1-antihistaminic agents. The synthesis process involved the nucleophilic substitution of 3-(2-bromo ethylamino)-2-phenyl quinazolin-4(3H)-one with different amines, and the resultant compounds exhibited significant protection against histamine-induced bronchospasm in guinea pigs. Notably, one compound showcased impressive antihistaminic activity with reduced sedation effects compared to a standard drug, presenting it as a lead molecule for further development of new H1-antihistaminic agents (Alagarsamy et al., 2012).

Microflow Synthesis in Supercritical Ethanol The compound is involved in microflow synthesis processes using supercritical ethanol. Such processes are crucial in the pharmaceutical and color industries, offering an alternative to conventional methods that require specific high-boiling-point solvents. This research provides valuable insights into the reaction mechanism, kinetics, and the potential of supercritical ethanol as a solvent for industrial synthesis (Takebayashi, Furuya & Yoda, 2016).

Toxicity Prediction in Drug Development Predicting the toxicity of chemical compounds like Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]-, is crucial in drug development. Studies have utilized various computational tools to predict the toxicity of quinazolin derivatives, aiding in the identification of compounds with high activity and low toxicity, thereby streamlining the drug development process (Yeni, Supandi & Merdekawati, 2018).

properties

IUPAC Name

2-[(6-bromoquinazolin-4-yl)-ethylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O/c1-2-16(5-6-17)12-10-7-9(13)3-4-11(10)14-8-15-12/h3-4,7-8,17H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKUGGJNLLCXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=NC=NC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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